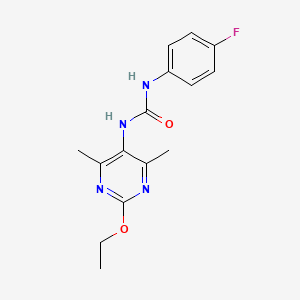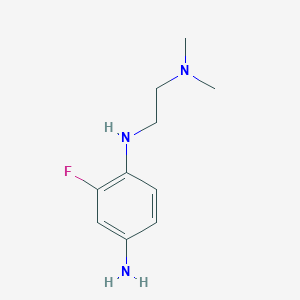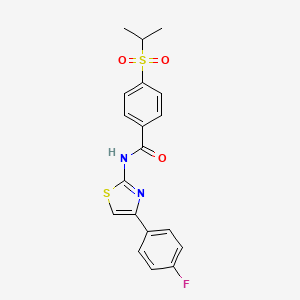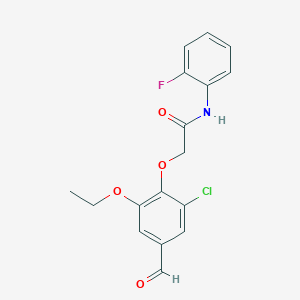
4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a synthetic molecule that likely exhibits a range of chemical and physical properties due to its structural features. It contains a benzamide moiety, which is a common functional group in medicinal chemistry, and a pyrimidin-2-yloxy linked cyclohexyl ring, which suggests potential for biological activity. The presence of a 4-methyl group on the benzamide indicates potential modifications to the molecule's electronic properties and hydrophobicity.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, a four-step microwave-assisted reaction was developed to synthesize N-3-substituted 4H- -benzopyrano[2,3-d]pyrimidine-4(5H)-imines and formamidine derivatives, starting from primary amines and methyl N-(3-cyano-8-methoxy-4H- -benzopyran-2-yl)methanimidate as a key intermediate . Another study reported the synthesis of a crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, characterized by various spectroscopic methods and X-ray crystallography . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to deduce the structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be influenced by substituents on the pyrimidine ring. For example, the methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide was explored to enhance analgesic properties . Similarly, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one resulted in various polymorphs with different hydrogen bonding patterns . These reactions could provide insights into the reactivity of the pyrimidin-2-yloxy group in the target molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. For instance, some compounds exhibit luminescent properties and form nano-aggregates with enhanced emission in certain solvents . The crystal packing and hydrogen bonding patterns can also affect the physical properties, as seen in the study of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide . Additionally, the antibacterial activity of novel benzohydrazide derivatives indicates potential biological applications . These properties could be relevant to the analysis of this compound.
Wissenschaftliche Forschungsanwendungen
Discovery and Characterization
A pivotal study in the realm of histone deacetylase inhibitors identified a closely related compound, showcasing its significant antitumor activity and its entry into clinical trials as a promising anticancer drug (Zhou et al., 2008). This research underscores the compound's role in blocking cancer cell proliferation, inducing cell-cycle arrest, and triggering apoptosis, highlighting its therapeutic potential against cancer.
Analytical and Synthesis Research
Research into the analytical separation and characterization of related substances, including imatinib mesylate and its derivatives, demonstrates the compound's significance in quality control and pharmaceutical analysis (Ye et al., 2012). This study provides insights into the methods for ensuring the purity and efficacy of pharmaceutical compounds, which is crucial for their safe and effective use.
Structural and Mechanistic Insights
Studies on the hydrogen bonding and crystal structures of anticonvulsant enaminones, including related pyrimidinyl compounds, offer valuable structural and mechanistic insights (Kubicki et al., 2000). These findings contribute to a deeper understanding of the compound's chemical behavior and interactions, which are essential for the development of new therapeutic agents.
Exploration of Anti-inflammatory and Analgesic Activities
Research into novel heterocyclic compounds derived from visnaginone and khellinone, which share structural similarities with 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide, revealed their potent anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). This research highlights the compound's potential for treating conditions characterized by inflammation and pain.
Antiviral Research
A study on benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable antiavian influenza virus activity (Hebishy et al., 2020). This indicates the compound's potential application in antiviral research, particularly in the development of treatments for avian influenza, a significant threat to public health.
Eigenschaften
IUPAC Name |
4-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-3-5-14(6-4-13)17(22)21-15-7-9-16(10-8-15)23-18-19-11-2-12-20-18/h2-6,11-12,15-16H,7-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVPTPKBSHLPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2504954.png)


![3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504958.png)


![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid](/img/structure/B2504964.png)

![N-(sec-butyl)-1-((3-chlorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2504967.png)


![[6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B2504974.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504977.png)